C18:1 Lyso PAF

Beschreibung

Eigenschaften

IUPAC Name |

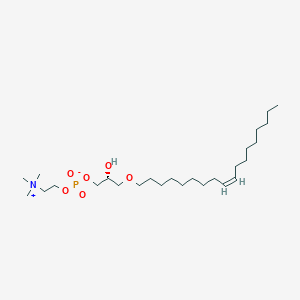

[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h12-13,26,28H,5-11,14-25H2,1-4H3/b13-12-/t26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYSLMAMRKYUFH-HTOVTZSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001108617 |

Source

|

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001108617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87907-66-2 |

Source

|

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87907-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001108617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Function of C18:1 Lyso-PAF: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biological functions of 1-O-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18:1 Lyso-PAF). Traditionally viewed as an inactive precursor and metabolite in the potent platelet-activating factor (PAF) signaling cascade, recent evidence has illuminated a more nuanced role for Lyso-PAF species, including C18:1 Lyso-PAF, in cellular processes. This document details the metabolic pathways, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the signaling networks involving C18:1 Lyso-PAF. This guide is intended for researchers, scientists, and drug development professionals investigating lipid signaling and its implications in health and disease.

Introduction

Platelet-activating factor (PAF) is a highly potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] The biological activity of PAF is tightly regulated through its synthesis and degradation. Lyso-PAF, including the C18:1 isoform, is a central molecule in this regulation. It is generated by the deacetylation of PAF by the enzyme PAF acetylhydrolase (PAF-AH), a reaction that terminates the pro-inflammatory signal of PAF.[2][3] Conversely, Lyso-PAF can be acetylated by lysophosphatidylcholine acyltransferases (LPCATs) to produce PAF, thus serving as a precursor for this inflammatory mediator.[4]

While historically considered biologically inactive, emerging research has unveiled a novel intracellular signaling role for Lyso-PAF, independent of its conversion to PAF.[2][5] This guide will delve into the multifaceted biological functions of C18:1 Lyso-PAF, moving beyond its established role in PAF metabolism to its newly discovered signaling capabilities.

Metabolism of C18:1 Lyso-PAF

The concentration and activity of C18:1 Lyso-PAF are primarily governed by the enzymatic activities of PAF acetylhydrolase (PAF-AH) and lysophosphatidylcholine acyltransferases (LPCATs).

Formation of C18:1 Lyso-PAF via PAF Acetylhydrolase (PAF-AH)

C18:1 Lyso-PAF is formed from its corresponding PAF species (C18:1 PAF) through the catalytic action of PAF-AH (also known as lipoprotein-associated phospholipase A2 or Lp-PLA2).[2][3] This enzyme hydrolyzes the acetyl group at the sn-2 position of the glycerol backbone, a modification essential for PAF's high biological activity.[6] The deacetylation results in the formation of the less active Lyso-PAF.[6]

Conversion of C18:1 Lyso-PAF to C18:1 PAF by Lysophosphatidylcholine Acyltransferases (LPCATs)

C18:1 Lyso-PAF can be converted back to the active C18:1 PAF through the action of LPCATs, specifically LPCAT1 and LPCAT2.[4][7] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the sn-2 position of Lyso-PAF.[4] LPCAT1 is constitutively expressed in various tissues, including the lungs, while LPCAT2 is inducible and primarily found in inflammatory cells.[4][7] It is noteworthy that LPCAT1 exhibits lower activity towards C18 Lyso-PAF compared to C16 Lyso-PAF.[8]

Biological Functions of C18:1 Lyso-PAF

Precursor to Platelet-Activating Factor (PAF)

The most well-established function of C18:1 Lyso-PAF is its role as a precursor in the "remodeling pathway" of PAF synthesis. In response to inflammatory stimuli, cellular membranes are remodeled, leading to the formation of Lyso-PAF, which is then rapidly acetylated to produce PAF.[4]

Intracellular Signaling: Role in the RAS-RAF1 Pathway

Recent groundbreaking research has demonstrated that Lyso-PAF, previously considered inert, possesses intracellular signaling capabilities.[2][5] Specifically, Lyso-PAF has been shown to be a key element in the RAS-RAF1 signaling cascade, a critical pathway in cell proliferation and cancer.[2][5]

The proposed mechanism involves the following steps:

-

Generation of Intracellular Lyso-PAF: Intracellular PAF is converted to Lyso-PAF by PLA2G7 (PAF-AH).[2]

-

Activation of PAK2: Lyso-PAF directly binds to the catalytic domain of p21-activated kinase 2 (PAK2), altering its ATP kinetics and promoting its activation through autophosphorylation.[2][5]

-

Phosphorylation and Activation of RAF1: Activated PAK2 then phosphorylates and activates RAF1 at Ser338.[2][5]

-

Downstream Signaling: Activated RAF1 proceeds to activate the MEK-ERK signaling cascade, promoting cell proliferation.[2][5]

This newly discovered function suggests that Lyso-PAF, including the C18:1 isoform, can act as an intracellular second messenger, a paradigm shift from its traditional role as a mere metabolic intermediate.

Quantitative Data

The following tables summarize the available quantitative data for Lyso-PAF, including C18:1 Lyso-PAF.

Table 1: Concentration of Lyso-PAF Isoforms in Human Tissues

| Isoform | Tissue | Concentration (ng/g tissue) | Condition | Reference |

| Lyso-PAF C18:1 | Nasal Polyps | ~1.5 | Chronic Rhinosinusitis with Nasal Polyps (N-ERD) | [9] |

| Lyso-PAF C16 | Nasal Polyps | ~1.2 | Chronic Rhinosinusitis with Nasal Polyps (Asthma) | [9] |

| Lyso-PAF C18 | Nasal Polyps | ~1.0 | Chronic Rhinosinusitis with Nasal Polyps (Asthma) | [9] |

Table 2: Plasma Concentrations of Total Lyso-PAF in Humans

| Subject Group | Age Range | Plasma Lyso-PAF (ng/mL) | Reference |

| Normal Males | 40-65 years | 102 - 253 | [10] |

| Normal Females | 40-65 years | 74 - 174 | [10] |

| Patients with Acute Severe Illness | Adult | 33 ± 15 | [10] |

| Normal Subjects (Males) | 40-65 years | 169 ± 47 | [11] |

| Normal Subjects (Females) | 40-65 years | 120 ± 30 | [11] |

Table 3: Kinetic Parameters of Enzymes Involved in Lyso-PAF Metabolism

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax | Cell/Tissue Source | Reference |

| LPCAT1 | Acetyl-CoA | 82.4 - 128.2 | - | CHO-K1 cells (transfected) | [8] |

| LPCAT1 | Lyso-PAF | 7.9 - 18.4 | - | CHO-K1 cells (transfected) | [8] |

Experimental Protocols

Quantification of C18:1 Lyso-PAF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies described for the quantification of lysophospholipids in biological samples.[12][13]

5.1.1. Lipid Extraction (Bligh-Dyer Method)

-

Homogenize tissue samples (e.g., ~0.5 g) in 1 mL of methanol.[12]

-

To 100 µL of the homogenate, add a known amount of an appropriate internal standard (e.g., C18-d4 Lyso-PAF).

-

Add 2 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

-

Add 1 mL of chloroform and vortex.

-

Add 1 mL of water and vortex.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.[6]

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).

-

Mobile Phase B: Acetonitrile/Methanol mixture with the same modifier.

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to separate the different lipid species.

-

Flow Rate: Typically in the range of 200-400 µL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for Lyso-PAF detection.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for C18:1 Lyso-PAF and the internal standard. For C18:1 Lyso-PAF (m/z 508.4), a characteristic product ion is the phosphocholine headgroup at m/z 184.1.

-

-

Quantification:

-

Generate a standard curve using known concentrations of C18:1 Lyso-PAF.

-

Calculate the concentration of C18:1 Lyso-PAF in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Radiometric Assay for PAF Acetylhydrolase (PAF-AH) Activity

This protocol is based on the method described by Mitsu et al.[14]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 0.1 M HEPES or PBS, pH 7.2).

-

Prepare a substrate solution containing [acetyl-³H]PAF (e.g., 80 µM).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the biological sample containing PAF-AH (e.g., plasma, cell lysate) with the reaction buffer.

-

Initiate the reaction by adding the [acetyl-³H]PAF substrate solution.

-

Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring that substrate hydrolysis does not exceed 10-15%.

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding a stop solution (e.g., 10 M acetic acid).

-

Separate the product ([³H]acetate) from the unreacted substrate ([acetyl-³H]PAF) using a reversed-phase C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with a wash solution (e.g., 0.1 M sodium acetate) to remove any unbound material.

-

Elute the [³H]acetate with an appropriate solvent.

-

-

Quantification:

-

Quantify the amount of [³H]acetate in the eluate using liquid scintillation counting.

-

Calculate the PAF-AH activity as the amount of [³H]acetate produced per unit time per amount of protein (e.g., nmol/min/mg protein).

-

Assay for Lyso-PAF Acetyltransferase (LPCAT) Activity

This protocol is adapted from methods used to measure LPCAT activity.[15]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 µM CaCl₂ and 0.015% Tween-20).

-

Prepare substrate solutions of Lyso-PAF (e.g., 5 µM d₄-lyso-PAF) and acetyl-CoA (e.g., 1 mM).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the biological sample containing LPCAT (e.g., microsomal protein fractions) with the reaction buffer.

-

Initiate the reaction by adding the Lyso-PAF and acetyl-CoA substrates.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a chloroform:methanol (1:2, v/v) mixture.

-

Add an internal standard (e.g., d₉-PAF).

-

Perform a Bligh-Dyer lipid extraction as described in section 5.1.1.

-

-

Quantification by LC-MS/MS:

-

Analyze the lipid extract by LC-MS/MS to quantify the amount of PAF produced.

-

Calculate the LPCAT activity as the amount of PAF produced per unit time per amount of protein (e.g., pmol/min/mg protein).

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways involving C18:1 Lyso-PAF.

Conclusion

C18:1 Lyso-PAF is a multifaceted lipid molecule with biological functions that extend beyond its established role as a precursor and metabolite of PAF. The discovery of its intracellular signaling capacity within the RAS-RAF1 pathway marks a significant advancement in our understanding of lipid-mediated cell regulation and opens new avenues for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer. This technical guide provides a comprehensive overview of the current knowledge on C18:1 Lyso-PAF, offering valuable data and methodologies for researchers in the field. Further investigation is warranted to fully elucidate the specific roles of different Lyso-PAF isoforms and their contributions to both physiological and pathological processes.

References

- 1. Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sc.edu [sc.edu]

- 4. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LPCAT1 | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Plasma levels of the lyso-derivative of platelet-activating factor in acute severe systemic illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma levels of the lyso-derivative of platelet-activating factor are related to age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sfrbm.org [sfrbm.org]

- 15. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the C18:1 Lyso-PAF Signaling Pathway in Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1-O-(9Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine (C18:1 Lyso-PAF) signaling pathway and its multifaceted role in inflammation. Historically considered an inactive metabolite of the potent pro-inflammatory mediator Platelet-Activating Factor (PAF), emerging evidence reveals that C18:1 Lyso-PAF possesses distinct biological activities.[1][2][3] This document details its metabolic regulation, divergent signaling cascades, and functional consequences in inflammatory responses, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolic Regulation of C18:1 Lyso-PAF

C18:1 Lyso-PAF is intrinsically linked to the metabolism of PAF. In the "remodeling pathway," which is responsible for the majority of PAF synthesis during an inflammatory response, membrane phospholipids are cleaved by phospholipase A₂ (PLA₂) to produce Lyso-PAF.[1][4] This precursor is then acetylated by lysophosphatidylcholine acyltransferase 2 (LPCAT2) to form active PAF.[4][5] Conversely, the potent activity of PAF is tightly regulated by its degradation back to the less active Lyso-PAF by the enzyme PAF acetylhydrolase (PAF-AH).[1][2][6] This metabolic cycle dictates the local concentrations of both PAF and Lyso-PAF, thereby controlling the inflammatory milieu.

Divergent Signaling Pathways of C18:1 Lyso-PAF

Recent studies have challenged the view of Lyso-PAF as merely an inactive byproduct. It appears to exert biological effects through at least two distinct, context-dependent pathways: a PAF receptor (PAFR)-independent anti-inflammatory pathway and an intracellular signaling pathway relevant to cell proliferation.

Contrary to the pro-inflammatory actions of PAF, C18:1 Lyso-PAF has been shown to have opposing, anti-inflammatory effects on key immune cells like neutrophils and platelets.[1][2] This activity is not mediated by the classical G-protein coupled PAF receptor.[1][7] Instead, Lyso-PAF is proposed to activate a distinct, yet unidentified, Gs-coupled receptor. This activation stimulates adenylyl cyclase, leading to a dose-dependent increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn inhibits pro-inflammatory cellular functions such as NADPH oxidase activation in neutrophils and thrombin-induced platelet aggregation.[1][2]

References

- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Discovery and Characterization of Lyso-PAF Isoforms: A Technical Guide for Researchers

Introduction: Lyso-platelet-activating factor (Lyso-PAF), or 1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine, is a key lysophospholipid that serves as both the metabolic precursor and the inactive degradation product of the potent inflammatory mediator, Platelet-Activating Factor (PAF).[1][2] Initially dismissed as a biologically inert molecule, recent scientific investigations have unveiled that Lyso-PAF is a family of distinct molecular isoforms with unique biological activities, often opposing those of PAF.[1][3][4] These findings have significant implications, positioning Lyso-PAF as a potential biomarker and therapeutic target in a range of pathologies, from inflammatory disorders to lysosomal storage diseases and cancer.[5][6][7]

This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of Lyso-PAF isoforms. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways.

Section 1: Lyso-PAF Structure and Isoforms

Lyso-PAF belongs to the glycerophosphocholine family of lipids. Its structure is characterized by a glycerol backbone with an alkyl group attached via an ether linkage at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position.[8][9] The term "Lyso-PAF" encompasses a family of isoforms that are distinguished by the length and degree of saturation of the alkyl chain at the sn-1 position. The most commonly identified species include hexadecyl (C16:0), octadecyl (C18:0), and octadecenyl (C18:1) variants.[3][4][10] This structural diversity is critical as it influences the molecule's biological activity and analytical characterization.

Section 2: Biosynthesis and Metabolism: The Remodeling Pathway

Lyso-PAF is a central intermediate in the "remodeling pathway," the primary mechanism for PAF synthesis during an inflammatory response.[3][11] This pathway is a tightly regulated cycle involving several key enzymes:

-

Phospholipase A2 (PLA2): In response to inflammatory stimuli, PLA2 enzymes act on membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, cleaving the acyl group at the sn-2 position to generate Lyso-PAF.[3][11]

-

Lysophosphatidylcholine Acyltransferase (LPCAT): This enzyme catalyzes the acetylation of the hydroxyl group at the sn-2 position of Lyso-PAF, using acetyl-CoA as a donor, to produce the biologically active PAF.[3][11]

-

PAF Acetylhydrolase (PAF-AH): To terminate PAF signaling, PAF-AH hydrolyzes the acetyl group from the sn-2 position of PAF, converting it back to the less active Lyso-PAF.[1][12]

This metabolic cycle ensures precise control over the potent activities of PAF, with Lyso-PAF levels reflecting the dynamic state of this inflammatory pathway.

References

- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet Activating Factor (PAF): A Mediator of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secondary accumulation of lyso-platelet activating factors in lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discover.library.noaa.gov [discover.library.noaa.gov]

- 7. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted lipidomics - advances in profiling lysophosphocholine and platelet-activating factor second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Dual Role of C18:1 Lyso-PAF in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C18:1 Lyso-Platelet Activating Factor (Lyso-PAF), also known as Oleoyl-Lysophosphatidylcholine (LPC 18:1), is a bioactive lysophospholipid implicated in a complex and often contradictory role in the proliferation of cancer cells. Traditionally considered a biologically inactive metabolite of Platelet-Activating Factor (PAF), emerging evidence points to its function as a signaling molecule and a metabolic substrate in oncogenesis. This technical guide provides an in-depth analysis of the current understanding of C18:1 Lyso-PAF's mechanisms of action, detailing its involvement in key signaling pathways, summarizing quantitative data from pivotal studies, and outlining the experimental protocols used for its investigation. The content is designed to equip researchers and drug development professionals with a comprehensive understanding of C18:1 Lyso-PAF's potential as a therapeutic target.

Introduction to C18:1 Lyso-PAF

C18:1 Lyso-PAF is a species of lysophosphatidylcholine containing an oleic acid (18:1) at the sn-1 position of the glycerol backbone. It is formed through the hydrolysis of phosphatidylcholine by phospholipase A2 or from PAF by the action of PAF acetylhydrolase (PAF-AH). While historically viewed as an inactive breakdown product, recent studies have unveiled its capacity to influence cellular processes central to cancer progression, including proliferation and metabolic reprogramming.

The role of C18:1 Lyso-PAF in cancer is not uniform and appears to be highly context-dependent, varying with cancer type, the genetic landscape of the tumor cells (e.g., RAS mutation status), and its localization (intracellular versus extracellular).

Pro-Proliferative Mechanisms of C18:1 Lyso-PAF

In specific cellular contexts, C18:1 Lyso-PAF has been demonstrated to promote cancer cell proliferation through distinct mechanisms: intracellular signaling and metabolic support.

Intracellular Signaling: Activation of the RAS-RAF-MEK-ERK Pathway

A significant pro-proliferative role of intracellular Lyso-PAF has been identified in cancer cells harboring activating mutations in the NRAS gene, such as in melanoma. In these cells, Lyso-PAF acts as a crucial signaling molecule that contributes to the activation of the RAF1 kinase, a key component of the mitogen-activated protein kinase (MAPK) cascade.[1]

The proposed signaling pathway is as follows:

-

Intracellular phospholipase A2, group VII (PLA2G7) produces Lyso-PAF from PAF.[1]

-

Lyso-PAF binds to the catalytic domain of p21-activated kinase 2 (PAK2), promoting its activation.[1]

-

Activated PAK2, along with PAK1, phosphorylates RAF1 at Serine 338, leading to its full activation.[1]

-

Activated RAF1 then signals downstream through MEK and ERK, promoting cell proliferation.[1]

This mechanism is particularly important in NRAS-mutant cancers, as it is bypassed in cells with BRAF V600E mutations, where RAF is constitutively active.[1] The same PLA2G7-PAK2 axis is also implicated in the full activation of RAF1 in response to epidermal growth factor (EGF) and in KRAS-mutant cancer cells.[1]

References

C18:1 Lyso PAF as a precursor for Platelet-Activating Factor (PAF).

An In-depth Technical Guide to C18:1 Lyso-PAF as a Precursor for Platelet-Activating Factor (PAF)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biochemical pathway converting 1-O-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18:1 Lyso-PAF) into the potent lipid mediator, Platelet-Activating Factor (PAF). It covers the key enzymes, quantitative data, signaling pathways, and detailed experimental protocols relevant to studying this process.

The Biosynthesis of PAF: The Remodeling Pathway

Platelet-Activating Factor is synthesized primarily through two routes: the de novo pathway, which maintains physiological PAF levels, and the remodeling pathway, which is responsible for the rapid, large-scale production of PAF in response to inflammatory stimuli.[1] The conversion of C18:1 Lyso-PAF is a central part of this remodeling pathway, which is considered the main route of PAF biosynthesis during inflammatory events.[2]

The pathway consists of two principal enzymatic steps:

-

Formation of Lyso-PAF: Inflammatory stimuli activate Phospholipase A₂ (PLA₂), which hydrolyzes the fatty acid from the sn-2 position of membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine. This reaction releases Lyso-PAF and a free fatty acid, often arachidonic acid.[3]

-

Acetylation of Lyso-PAF: The generated Lyso-PAF is then acetylated at the sn-2 position by a family of enzymes known as Lysophosphatidylcholine Acyltransferases (LPCATs), using acetyl-CoA as the acetyl group donor. This final step produces the biologically active PAF molecule.[2][3]

Key Enzymes in C18:1 Lyso-PAF Conversion: LPCAT1 and LPCAT2

Four isoforms of LPCAT have been identified, but LPCAT1 and LPCAT2 are the primary enzymes known to catalyze the synthesis of PAF from Lyso-PAF.[4] They exhibit distinct expression patterns, regulation, and substrate preferences, which are critical for their specific biological roles.

-

LPCAT1: This enzyme is constitutively expressed, notably in the lungs.[5] While it can synthesize PAF, some studies indicate it has low to no acetyltransferase activity towards C18 Lyso-PAF.[6] However, it can acylate C18 Lyso-PAF with long-chain fatty acyl-CoAs (like oleoyl-CoA), suggesting a role in PAF inactivation by converting Lyso-PAF back into membrane phospholipids.[4]

-

LPCAT2: Found predominantly in inflammatory cells like macrophages, LPCAT2 is inducible by inflammatory stimuli such as lipopolysaccharide (LPS).[5][7] It is considered the key enzyme for PAF production during inflammation.[5] The activity of LPCAT2 is rapidly enhanced by phosphorylation at Serine-34, mediated by kinases like Protein Kinase Cα (PKCα), which augments its Vmax with minimal change to its Km.[8] This allows for a burst of PAF synthesis in response to activating signals.

Quantitative Data

Precise quantitative data is essential for modeling pathway dynamics and for drug development. The following tables summarize available data on enzyme kinetics and cellular lipid concentrations.

Table 1: Kinetic Parameters of LPCAT Enzymes

| Enzyme | Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ | Conditions / Notes |

|---|---|---|---|---|

| LPCAT1 | Lyso-PAF (general) | 7.9 - 18.4 | - | Measured in CHO-K1 cells. Activity is Ca²⁺-independent.[6] |

| Acetyl-CoA | 82.4 - 128.2 | - | Measured in CHO-K1 cells.[6] | |

| LPCAT2 | Acetyl-CoA | Unchanged by stimulus | Augmented by phosphorylation | Phosphorylation at Ser-34 enhances Vmax with minimal Km change.[8] |

| | Lyso-PAF (general) | Unchanged by stimulus | Augmented by phosphorylation | Measured in CHO-S-PAFR cells overexpressing human LPCAT2.[9] |

Table 2: Cellular Concentrations of Lyso-PAF Molecular Species

| Cell Type | Condition | C16:0 Lyso-PAF (pg/10⁶ cells) | C18:0/C18:1 Lyso-PAF (pg/10⁶ cells) | Method |

|---|---|---|---|---|

| Human Neutrophils | Basal | ~150 | ~150 | GC-MS / FAB-MS[10] |

| Human Neutrophils | Stimulated (A23187) | Increases 2-3 fold | Increases 2-3 fold; becomes the predominant species | GC-MS / FAB-MS[10] |

Note: This data highlights that upon stimulation, the octadecyl (C18) species of Lyso-PAF, which includes C18:1, becomes the predominant precursor available for PAF synthesis in human neutrophils.[10]

PAF Receptor Signaling Pathway

PAF exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[11] The activation of PAFR triggers multiple intracellular signaling cascades critical to inflammatory responses.

The PAFR couples to Gq and Gi proteins.[12]

-

Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored Ca²⁺ into the cytoplasm. The rise in intracellular calcium and the presence of DAG synergistically activate Protein Kinase C (PKC) and other downstream effectors.

-

Downstream Cascades: These initial signals lead to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate gene expression related to inflammation, cell proliferation, and angiogenesis.[6][13]

Experimental Protocols & Workflows

Protocol: In Vitro Lyso-PAF Acetyltransferase (LPCAT2) Activity Assay

This protocol is adapted from methods described for measuring LPCAT2 activity in microsomal fractions.[14]

A. Materials:

-

Microsomal protein fraction from cells expressing LPCAT2 (e.g., LPS-stimulated macrophages or transfected CHO cells).

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM CaCl₂, 0.015% Tween-20.

-

Substrate 1: C18:1 Lyso-PAF (or deuterated standard like d4-Lyso-PAF for MS analysis). Stock in ethanol or appropriate solvent.

-

Substrate 2: Acetyl-CoA. Prepare fresh in water.

-

Stop Solution: Chloroform/Methanol (1:2, v/v).

-

Internal Standard (for MS): Deuterated PAF (e.g., d4-C16:0 PAF).

B. Procedure:

-

Prepare Microsomes: Isolate microsomal fractions from control and stimulated cells by differential centrifugation. Determine protein concentration using a BCA or Bradford assay.

-

Set up Reaction: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:

-

88 µL Reaction Buffer.

-

2 µL C18:1 Lyso-PAF stock (to a final concentration of 5 µM).

-

10 µL Acetyl-CoA stock (to a final concentration of 1 mM).

-

-

Initiate Reaction: Add 0.5-1.0 µg of microsomal protein to the reaction mixture. Vortex gently.

-

Incubation: Incubate the reaction at 37°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding 300 µL of ice-cold Stop Solution.

-

Lipid Extraction (for MS analysis):

-

Add the internal standard (e.g., 5 pmol d4-PAF).

-

Add 100 µL of chloroform and 100 µL of water.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes to separate phases.

-

Carefully collect the lower organic (chloroform) phase.

-

-

Analysis: Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Protocol: Quantification of C18:1 PAF from Neutrophils by LC-MS/MS

This protocol outlines the key steps for quantifying PAF production in stimulated immune cells.[15]

A. Cell Stimulation and Lipid Extraction:

-

Cell Preparation: Isolate human neutrophils and resuspend in Hank's Balanced Salt Solution (HBSS) to a concentration of 1 x 10⁶ cells/mL.

-

Stimulation: Treat 2 mL of the cell suspension with an agonist (e.g., 2.5 µM A23187 calcium ionophore) or vehicle control.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Quenching: Stop the reaction by adding 2 mL of ice-cold methanol.

-

Extraction:

-

Add a known amount of deuterated internal standard (e.g., 5 pmol d4-16:0 PAF).

-

Perform a modified Bligh-Dyer extraction: add 2 mL of chloroform, vortex, then add 2 mL of water to induce phase separation.

-

Centrifuge to clarify phases and collect the lower chloroform layer containing the lipids.

-

Dry the extract under nitrogen.

-

B. LC-MS/MS Analysis:

-

Reconstitution: Reconstitute the dried lipid extract in 70 µL of mobile phase A.

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.

-

Gradient: Run a gradient from ~50% B to 100% B over several minutes to separate PAF species from Lyso-PAF and other lipids.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

C18:1 PAF: Monitor the transition from the precursor ion [M+H]⁺ to the characteristic product ion of the phosphocholine headgroup (m/z 184.1). The precursor m/z for C18:1 PAF (C₂₉H₅₈NO₇P) is ~552.4.

-

Internal Standard (d4-16:0 PAF): Monitor the corresponding transition (e.g., m/z 528.4 -> 184.1).

-

-

-

Quantification: Create a standard curve using authentic C18:1 PAF standard. Quantify the endogenous C18:1 PAF by comparing its peak area ratio to the internal standard against the standard curve.

Conclusion

C18:1 Lyso-PAF is a significant precursor for the inflammatory mediator PAF, particularly in stimulated cells where C18 species become predominant. The conversion is primarily catalyzed by the inducible enzyme LPCAT2, which is tightly regulated by phosphorylation. Understanding the distinct roles of LPCAT1 and LPCAT2, along with precise quantification of the substrate and product, is crucial for researchers investigating inflammatory diseases and developing targeted therapeutics against the PAF signaling axis. The provided methodologies offer a robust framework for pursuing such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. A single enzyme catalyzes both platelet-activating factor production and membrane biogenesis of inflammatory cells. Cloning and characterization of acetyl-CoA:LYSO-PAF acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid production of platelet-activating factor is induced by protein kinase Cα-mediated phosphorylation of lysophosphatidylcholine acyltransferase 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved assay for platelet-activating factor using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activation of platelet-activating factor receptor-coupled G alpha q leads to stimulation of Src and focal adhesion kinase via two separate pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mutagenesis and homology modeling reveal a predicted pocket of lysophosphatidylcholine acyltransferase 2 to catch Acyl‐CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C18:1 Lyso-PAF in the Pathogenesis of Chronic Rhinosinusitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic rhinosinusitis (CRS) is a complex inflammatory disease of the sinonasal mucosa, with a significant subset of patients exhibiting a type 2 inflammatory endotype characterized by eosinophilia and the presence of nasal polyps (CRSwNP). Emerging evidence points to the critical role of lipid mediators in the pathogenesis of CRS. This technical guide delves into the involvement of C18:1 Lyso-Platelet-Activating Factor (Lyso-PAF), a specific isoform of the lysophospholipid precursor to Platelet-Activating Factor (PAF), in the inflammatory cascade of CRS. We will explore its elevated levels in CRSwNP, its potential signaling pathways independent of the canonical PAF receptor, and the experimental methodologies used to investigate its function. This document aims to provide a comprehensive resource for researchers and drug development professionals targeting the PAF signaling axis in CRS.

Introduction to Chronic Rhinosinusitis and the PAF System

Chronic rhinosinusitis is a multifactorial disorder characterized by persistent inflammation of the nose and paranasal sinuses.[1][2] The pathophysiology is heterogeneous, but a significant portion of CRSwNP patients in Western countries display a type 2 inflammatory signature, with eosinophils as key effector cells.[3] This eosinophilic inflammation is associated with disease severity and recurrence.[4]

The Platelet-Activating Factor (PAF) system, comprising the potent phospholipid mediator PAF, its receptor (PAFR), and the enzymes that regulate its synthesis and degradation, has long been implicated in inflammatory and allergic diseases.[5][6] PAF is known to induce eosinophil activation, recruitment, and degranulation.[5][7] Lyso-PAF is the immediate precursor in the remodeling pathway of PAF synthesis and is generated by the action of phospholipase A2 on membrane phospholipids. It is converted to PAF by the action of lysophosphatidylcholine acyltransferases (LPCATs).[7][8] Conversely, PAF is inactivated by PAF acetylhydrolases (PAFAHs), which convert it back to Lyso-PAF.[8] While traditionally considered an inactive precursor, recent studies suggest that Lyso-PAF itself possesses biological activity.[9][10]

This guide focuses specifically on the C18:1 isoform of Lyso-PAF, an oleic acid-containing variant, and its contribution to the pathogenesis of CRS.

Quantitative Levels of C18:1 Lyso-PAF in Chronic Rhinosinusitis

Recent studies have quantified the levels of various Lyso-PAF isoforms in the nasal tissue of CRS patients, revealing a significant upregulation in disease states, particularly in those with comorbid asthma and NSAID-exacerbated respiratory disease (N-ERD).

| Patient Phenotype | C18:1 Lyso-PAF Concentration (ng/g tissue) | Statistical Significance (vs. Control) | Reference |

| Control (Healthy Nasal Mucosa) | ~1.5 | - | [1] |

| CRSwNP without Asthma | ~2.5 | Not Statistically Significant | [1] |

| CRSwNP with Asthma | ~4.0 | p < 0.05 | [1] |

| CRSwNP with N-ERD | ~5.0 | p < 0.05 | [1] |

Table 1: C18:1 Lyso-PAF Concentrations in Nasal Tissues. This table summarizes the reported concentrations of C18:1 Lyso-PAF in healthy nasal mucosa and nasal polyps from different CRSwNP patient phenotypes. Data are approximated from graphical representations in the cited literature.

Signaling Pathways of C18:1 Lyso-PAF in CRS Pathogenesis

While the canonical signaling pathway for PAF involves the G-protein coupled receptor PAFR, emerging evidence suggests that both PAF and Lyso-PAF can exert pro-inflammatory effects through PAFR-independent mechanisms. A key alternative pathway involves the activation of the NLRP3 inflammasome.

PAFR-Independent Signaling and NLRP3 Inflammasome Activation

Studies have demonstrated that PAF and Lyso-PAF, including the C18:1 isoform, can induce the activation of the canonical NLRP3 inflammasome in a PAFR-independent manner.[9] This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[9][11] This finding is particularly relevant as antagonists of the PAF receptor have shown limited clinical efficacy in several inflammatory conditions, suggesting the involvement of alternative signaling pathways.[9]

Role of the NLRP3 Inflammasome in Eosinophilic CRS

The NLRP3 inflammasome is significantly overexpressed in the nasal polyps of CRSwNP patients, especially in the eosinophilic phenotype (ECRSwNP).[12][13] The expression of NLRP3 correlates with the expression of caspase-1 and the levels of IL-1β and IL-18 in nasal polyp tissue.[5][12] Furthermore, higher NLRP3 expression is strongly correlated with eosinophilic infiltration in CRSwNP.[5][13] This suggests that the activation of the NLRP3 inflammasome plays a pro-inflammatory role in the pathogenesis of eosinophilic CRS.[12]

The following diagram illustrates the proposed signaling pathway for C18:1 Lyso-PAF in the context of CRS:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Inflammatory and homeostatic roles of eosinophil subpopulations in chronic rhinosinusitis with nasal polyp pathogenesis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Role of NLRP3 Inflammasome on Different Phenotypes of Chronic Rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Platelet-activating factor (PAF) mediates NLRP3-NEK7 inflammasome induction independently of PAFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mouse and human eosinophils degranulate in response to PAF and lysoPAF via a PAF-receptor independent mechanism: evidence for a novel receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of NLRP3 Inflammasome in Eosinophilic and Non-eosinophilic Chronic Rhinosinusitis with Nasal Polyps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

Unraveling the Enigma of C18:1 Lyso-PAF: A Technical Guide to its Biological Activity in Comparison to Other Lyso-PAF Species

For Immediate Release

A Deep Dive into the Bioactive Lipid, C18:1 Lyso-Platelet Activating Factor, for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the biological activity of 1-O-octadecenoyl-2-hydroxy-sn-glycero-3-phosphocholine (C18:1 Lyso-PAF), contrasting its effects with other Lyso-PAF species. Traditionally viewed as an inactive precursor and metabolite of the potent inflammatory mediator Platelet-Activating Factor (PAF), recent research has illuminated the distinct and often opposing biological functions of Lyso-PAF molecules, warranting a closer examination of their structure-activity relationships. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways modulated by these bioactive lipids.

Comparative Biological Activity of Lyso-PAF Species

While once considered biologically inert, Lyso-PAF species are now recognized as active signaling molecules with functions that can counteract those of PAF. The length and saturation of the alkyl chain at the sn-1 position significantly influence their biological potency and effects. The following tables summarize the quantitative data on the bioactivity of different Lyso-PAF species from published studies.

Table 1: Comparative Effects of Lyso-PAF Species on Neutrophil Superoxide Production

| Lyso-PAF Species | Concentration | Effect on fMLF-induced Superoxide Production | Reference |

| C16:0 Lyso-PAF | 1 µM | 57% reduction | [1] |

| C18:0 Lyso-PAF | 1 µM | Equally effective as C16:0 Lyso-PAF in inhibition | [1][2] |

| C18:1 Lyso-PAF | Not specified | Data not available in direct comparison |

Note: fMLF (N-formyl-methionyl-leucyl-phenylalanine) is a potent neutrophil chemoattractant and activator.

Table 2: Effects of Lyso-PAF on Platelet Aggregation and cAMP Levels

| Lyso-PAF Species | Concentration | Effect on Platelets | Reference |

| C16:0 Lyso-PAF | 1 µM | Significant increase in intracellular cAMP levels | [1] |

| C16:0 Lyso-PAF | 0.1 - 1 µM | Dose-dependent inhibition of thrombin-induced platelet aggregation | [1] |

| C18:0 Lyso-PAF | Not specified | Data not available | |

| C18:1 Lyso-PAF | Not specified | Data not available |

Key Experimental Protocols

To facilitate further research in this area, detailed methodologies for key assays used to characterize the biological activity of Lyso-PAF are provided below.

Neutrophil Superoxide Production Assay (Luminol- or Lucigenin-Amplified Chemiluminescence)

This assay measures the production of reactive oxygen species (ROS), specifically superoxide anion, by activated neutrophils. Lyso-PAF has been shown to inhibit fMLF-induced superoxide production.[1]

Materials:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Luminol or Lucigenin

-

fMLF (N-formyl-methionyl-leucyl-phenylalanine)

-

Lyso-PAF species (C16:0, C18:0, C18:1)

-

96-well white, flat-bottom plates

-

Chemiluminescence plate reader

Protocol:

-

Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

In a 96-well plate, add 100 µL of the neutrophil suspension to each well.

-

Add 10 µL of the desired concentration of Lyso-PAF species or vehicle control (e.g., HBSS with 0.1% BSA) to the respective wells.

-

Incubate the plate at 37°C for 5-10 minutes.

-

Add 50 µL of luminol (for total ROS) or lucigenin (for extracellular superoxide) solution to each well.

-

Add 50 µL of fMLF solution (final concentration typically 1 µM) to stimulate the neutrophils.

-

Immediately place the plate in a chemiluminescence plate reader and measure the light output kinetically over 15-30 minutes at 37°C.

-

Data can be expressed as the peak chemiluminescence or the area under the curve.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of platelets to aggregate in response to an agonist. Lyso-PAF has been shown to inhibit thrombin-induced platelet aggregation.[1]

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Thrombin

-

Lyso-PAF species (C16:0, C18:0, C18:1)

-

Saline or appropriate buffer

-

Light Transmission Aggregometer

Protocol:

-

Prepare PRP and PPP from fresh, citrated whole blood by differential centrifugation.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.

-

Add 50 µL of the desired concentration of Lyso-PAF species or vehicle control and incubate for 2 minutes at 37°C with stirring.

-

Add a sub-maximal concentration of thrombin to induce platelet aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

The percentage of inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of Lyso-PAF to that of the vehicle control.

Intracellular cAMP Measurement

This assay quantifies the levels of cyclic adenosine monophosphate (cAMP) within cells. Lyso-PAF has been shown to increase intracellular cAMP levels in neutrophils and platelets.[1]

Materials:

-

Isolated neutrophils or platelets

-

Lyso-PAF species

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP enzyme immunoassay (EIA) kit

Protocol:

-

Isolate neutrophils or platelets and resuspend them in a suitable buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C to prevent cAMP degradation.

-

Add the desired concentration of Lyso-PAF species or vehicle control and incubate for a specified time (e.g., 2-5 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold cell lysis buffer.

-

Centrifuge the samples to pellet cell debris.

-

Quantify the cAMP concentration in the supernatant using a commercial cAMP EIA kit according to the manufacturer's instructions.

Signaling Pathways

Lyso-PAF exerts its biological effects through distinct intracellular signaling pathways that are often independent of the classical PAF receptor.

Lyso-PAF-Mediated Inhibition of Neutrophil Activation via cAMP Pathway

Lyso-PAF has been shown to inhibit neutrophil activation by elevating intracellular cAMP levels. This pathway provides a counterbalance to the pro-inflammatory effects of PAF.

Caption: Lyso-PAF signaling cascade leading to the inhibition of neutrophil activation.

Intracellular Lyso-PAF Signaling via the PAK2-RAF1 Axis

Recent studies have unveiled an intracellular signaling role for Lyso-PAF, particularly in the context of cancer cell proliferation. Intracellular Lyso-PAF can promote the activation of p21-activated kinase 2 (PAK2), which in turn contributes to the phosphorylation and activation of RAF1, a key component of the MAPK/ERK pathway.[3][4]

Caption: Intracellular Lyso-PAF activates the PAK2-RAF1 signaling pathway.

Conclusion

The accumulating evidence strongly indicates that Lyso-PAF species, including C18:1 Lyso-PAF, are not mere byproducts of PAF metabolism but are in fact critical signaling molecules with diverse biological activities. Their ability to counteract PAF-induced inflammation, modulate intracellular signaling cascades, and the differential activities between various Lyso-PAF species present exciting new avenues for research and therapeutic development. A deeper understanding of the structure-function relationships of these lipids will be crucial for harnessing their therapeutic potential in inflammatory diseases and cancer. This technical guide serves as a foundational resource for professionals dedicated to advancing our knowledge in this dynamic field.

References

- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on C18:1 Lyso-PAF and its Role in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-O-octadecenoyl-2-hydroxy-sn-glycero-3-phosphocholine (C18:1 Lyso-PAF) and its multifaceted role within the tumor microenvironment (TME). Traditionally considered an inactive metabolite of Platelet-Activating Factor (PAF), emerging evidence highlights its significant contributions to cancer progression through modulation of key signaling pathways, including the G2A receptor and the RAS/RAF/MEK/ERK cascade. This document synthesizes current knowledge on the subject, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers and professionals in oncology and drug development.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and a variety of signaling molecules that collectively influence tumor growth, metastasis, and response to therapy. Among the myriad of signaling molecules, bioactive lipids have gained increasing attention for their critical roles in mediating intercellular communication within the TME. C18:1 Lyso-PAF, a lysophospholipid, is one such molecule that is now being recognized for its pro-tumorigenic functions. This guide will delve into the synthesis, signaling mechanisms, and pathological roles of C18:1 Lyso-PAF in the TME, with a particular focus on its impact on cancer cell proliferation, migration, and angiogenesis.

C18:1 Lyso-PAF in the Tumor Microenvironment: A Quantitative Perspective

The concentration of Lyso-PAF, including the C18:1 isoform, is often altered within the tumor microenvironment compared to healthy tissues. While specific quantitative data for the C18:1 isoform is still emerging, studies on total PAF and Lyso-PAF provide valuable insights into its potential abundance and significance in cancer.

| Cancer Type | Sample Type | Analyte | Quantitative Finding | Significance | Reference |

| Melanoma | Lymphatic Fluid | Total PAF | 2.97-fold increase in high-risk SLN+ patients vs. low-risk SLN- patients (p=0.0039) | Suggests a role for PAF signaling in promoting nodal metastasis. | [1] |

| Melanoma | HMCB Cells (NRAS-Q61K) | Intracellular Lyso-PAF | Reduction from 30µM to 4µM upon PLA2G7 knockdown | Demonstrates the contribution of PLA2G7 to intracellular Lyso-PAF pools that can drive RAF1 activation. | [2] |

| Breast Cancer | Primary Carcinoma Tissue | Total PAF | Significantly higher levels compared to control breast tissue. | Correlates with increased tumor vascularization. | [3] |

| Human Neutrophils | Isolated Cells | Total Lyso-PAF | ~300 pg/10^6 cells (basal); 2-3 fold increase upon stimulation with calcium ionophore. | Indicates that inflammatory stimuli can significantly increase Lyso-PAF production. | [2] |

| Nasal Polyps (Asthmatic Patients) | Tissue Homogenates | Lyso-PAF C18:1 | Higher concentrations in nasal polyps of asthmatic patients compared to healthy nasal mucosa. | Suggests upregulation of Lyso-PAF in inflammatory conditions, which can be a component of the TME. | [4] |

Signaling Pathways of C18:1 Lyso-PAF in Cancer

C18:1 Lyso-PAF exerts its effects on the tumor microenvironment through intricate signaling networks. Two major pathways have been identified: the G-protein coupled receptor G2A and an intracellular mechanism involving the RAS/RAF/MEK/ERK cascade.

The G2A Receptor Pathway

Lyso-PAF, as a lysophosphatidylcholine (LPC), is a ligand for the G2A receptor. The activation of G2A can lead to diverse downstream effects depending on the G-protein subunits it couples with, including Gαs, Gαq, and Gα13.[5] This can influence processes such as cell proliferation, apoptosis, and immune cell modulation.

Intracellular Signaling: The RAS/RAF/MEK/ERK Pathway

Recent studies have unveiled a novel intracellular signaling function for Lyso-PAF, particularly in melanoma cells with NRAS mutations.[6][7] In this context, intracellular Lyso-PAF, a product of PLA2G7 activity, contributes to the activation of the RAF1 kinase, a critical component of the RAS/RAF/MEK/ERK pathway. This occurs through the binding of Lyso-PAF to p21-activated kinase 2 (PAK2), which in turn phosphorylates and activates RAF1.[6][7]

Experimental Protocols

The study of C18:1 Lyso-PAF in the tumor microenvironment necessitates a range of specialized techniques. This section provides an overview of key experimental protocols.

Lipid Extraction from Tissues and Cells

A crucial first step for the analysis of C18:1 Lyso-PAF is its efficient extraction from biological samples. The Folch method is a widely used protocol.

Protocol: Modified Folch Extraction

-

Homogenization: Homogenize the tissue or cell pellet in a chloroform:methanol (2:1, v/v) solution. For every 1 gram of tissue, use 20 mL of the solvent mixture.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate.

-

Centrifugation: Vortex the mixture and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection: The lower organic phase, containing the lipids, is carefully collected using a Pasteur pipette.

-

Drying: The solvent is evaporated under a stream of nitrogen.

-

Storage: The dried lipid extract is stored at -80°C until analysis.

Quantification of C18:1 Lyso-PAF by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of specific lipid species like C18:1 Lyso-PAF.

Protocol: LC-MS/MS for C18:1 Lyso-PAF Quantification

-

Sample Preparation: Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

-

Internal Standard: Add a known amount of a deuterated Lyso-PAF internal standard (e.g., Lyso-PAF-d4) to the sample for accurate quantification.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid to separate C18:1 Lyso-PAF from other lipids.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into the mass spectrometer operating in positive ion mode.

-

MRM Analysis: Use Multiple Reaction Monitoring (MRM) to specifically detect the transition of the precursor ion of C18:1 Lyso-PAF to a specific product ion, and similarly for the internal standard.

-

Quantification: The concentration of C18:1 Lyso-PAF in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Cell Migration Assay

The effect of C18:1 Lyso-PAF on cancer cell migration can be assessed using a transwell migration assay.

Protocol: Transwell Migration Assay

-

Cell Culture: Culture cancer cells of interest to sub-confluency.

-

Starvation: Serum-starve the cells for 12-24 hours prior to the assay to reduce basal migration.

-

Assay Setup:

-

Place transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Add serum-free media containing C18:1 Lyso-PAF at various concentrations to the lower chamber. Use serum-free media alone as a negative control.

-

Resuspend the starved cells in serum-free media and add them to the upper chamber of the transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).

-

Cell Removal and Staining:

-

Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with a solution such as crystal violet.

-

-

Quantification:

-

Wash the inserts to remove excess stain.

-

Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).

-

Measure the absorbance of the destaining solution using a plate reader. The absorbance is proportional to the number of migrated cells.

-

Alternatively, count the number of migrated cells in several random fields under a microscope.

-

Conclusion and Future Directions

C18:1 Lyso-PAF is an emerging player in the complex signaling network of the tumor microenvironment. Its ability to activate both cell surface and intracellular signaling pathways underscores its potential as a therapeutic target. The quantitative data, though still developing, points towards an upregulation of Lyso-PAF in cancerous and inflammatory conditions, correlating with disease progression.

Future research should focus on:

-

Precise Quantification: Developing and applying robust mass spectrometry-based methods to accurately quantify C18:1 Lyso-PAF levels in a wide range of tumor types and corresponding normal tissues.

-

Receptor Deconvolution: Further elucidating the specific roles of G2A and other potential receptors in mediating the effects of C18:1 Lyso-PAF in different cancer contexts.

-

Therapeutic Targeting: Exploring the therapeutic potential of inhibiting C18:1 Lyso-PAF production or blocking its signaling pathways as a novel anti-cancer strategy.

The methodologies and information presented in this guide provide a solid foundation for researchers to further investigate the role of C18:1 Lyso-PAF in cancer and to develop innovative therapeutic interventions targeting this bioactive lipid.

References

- 1. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Potential Role of Dietary Platelet-Activating Factor Inhibitors in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ascites Volumes and the Ovarian Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of C18:1 Lyso-PAF and its Isoforms by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (Lyso-PCs), including the ether-linked isoform Lyso-platelet activating factor (Lyso-PAF), are bioactive lipid molecules involved in a variety of physiological and pathological processes. The C18:1 Lyso-PAF isoform, in particular, has garnered interest due to its potential role in cellular signaling and inflammation. Accurate and sensitive quantification of C18:1 Lyso-PAF and its isomers is crucial for understanding its biological functions and for the development of novel therapeutics. This application note provides a detailed protocol for the analysis of C18:1 Lyso-PAF and its isoforms using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Signaling Pathway of Lyso-PAF

Recent research has elucidated an intracellular signaling role for Lyso-PAF, which was previously considered biologically inactive. Intracellularly, Lyso-PAF can bind to and activate p21-activated kinase 2 (PAK2).[1][2] This activation contributes to the subsequent phosphorylation and activation of RAF1, a key component of the RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival.[1][2]

References

Application Notes and Protocols for C18:1 Lyso-PAF Extraction from Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18:1 Lyso-Platelet Activating Factor (C18:1 Lyso-PAF) is a lysophospholipid that serves as the biological precursor to the potent inflammatory mediator, Platelet-Activating Factor (PAF). While often considered the inactive precursor, emerging evidence suggests that Lyso-PAF itself may possess distinct biological activities, including intracellular signaling roles. Accurate and efficient extraction of C18:1 Lyso-PAF from biological tissues is paramount for studying its physiological and pathological significance. This document provides detailed protocols for the extraction of C18:1 Lyso-PAF, a summary of expected quantitative data, and an overview of its signaling pathway.

Data Presentation: Quantitative Analysis of C18:1 Lyso-PAF

The concentration of C18:1 Lyso-PAF can vary significantly depending on the tissue type, physiological state, and the extraction method employed. The following table summarizes representative quantitative data and compares the relative efficiencies of common extraction protocols for lysophospholipids.

| Tissue Type | Extraction Method | C18:1 Lyso-PAF Concentration (ng/g tissue) | Relative Recovery Efficiency | Reference |

| Human Nasal Polyps | Liquid-Liquid (Chloroform/Methanol) | ~1.5 ng/g | High | [1] |

| Myocardial Tissue | Modified Folch | Not specified for C18:1 | Complete recovery of lysophospholipids reported | |

| Myocardial Tissue | Bligh-Dyer | Not specified for C18:1 | 75-80% recovery of lysophospholipids | |

| Myocardial Tissue | Neutral Butanol | Not specified for C18:1 | 60-72% recovery of lysophospholipids | |

| General Tissues | Folch Method | Tissue Dependent | Generally high for a broad range of lipids | [2][3] |

| General Tissues | Bligh-Dyer Method | Tissue Dependent | Efficient, especially for samples with high water content | [2][3] |

| Plasma | Single Phase (Butanol/Methanol) | Not specified for C18:1 | Higher recovery of polar lipids compared to biphasic methods | [4] |

Experimental Protocols

Protocol 1: Modified Folch Method for Enhanced Lysophospholipid Recovery

This protocol is a modification of the classic Folch method, designed to improve the extraction of more polar lipids like C18:1 Lyso-PAF.

Materials:

-

Chloroform

-

Methanol (MeOH)

-

0.9% NaCl solution

-

Homogenizer (e.g., Potter-Elvehjem or bead beater)

-

Centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Internal Standard (e.g., C17:0 Lyso-PAF)

Procedure:

-

Tissue Homogenization:

-

Weigh approximately 100 mg of frozen biological tissue.

-

Add the tissue to a glass homogenizer tube.

-

Add 2 mL of ice-cold methanol and the internal standard.

-

Homogenize thoroughly on ice until a uniform suspension is achieved.

-

Add 4 mL of chloroform to the homogenate.

-

Continue homogenization for another 2 minutes.

-

-

Phase Separation:

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 1.5 mL of 0.9% NaCl solution.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Lipid Extraction:

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

To the remaining upper aqueous phase and tissue pellet, add another 2 mL of chloroform.

-

Vortex for 30 seconds and centrifuge as before.

-

Collect the lower organic phase and combine it with the first extract.

-

-

Drying and Storage:

-

Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol or chloroform/methanol 1:1, v/v) for subsequent analysis by LC-MS/MS.

-

Store the extract at -80°C until analysis.

-

Protocol 2: Bligh-Dyer Method for Tissues with High Water Content

This method is well-suited for biological samples with a high water content.

Materials:

-

Chloroform

-

Methanol (MeOH)

-

Deionized Water

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Internal Standard (e.g., C17:0 Lyso-PAF)

Procedure:

-

Tissue Homogenization:

-

Weigh approximately 100 mg of tissue.

-

Add the tissue to a homogenizer tube with 0.8 mL of deionized water.

-

Add the internal standard.

-

Homogenize to a uniform consistency.

-

Add 3 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Homogenize for 2 minutes.

-

-

Phase Separation:

-

Add an additional 1 mL of chloroform to the homogenate and vortex for 30 seconds.

-

Add 1 mL of deionized water and vortex for another 30 seconds.

-

Transfer the mixture to a glass centrifuge tube and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

-

Lipid Extraction:

-

Collect the lower chloroform phase into a new glass tube.

-

-

Drying and Storage:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute in a suitable solvent for analysis.

-

Store at -80°C.

-

Mandatory Visualization

Experimental Workflow for C18:1 Lyso-PAF Extraction

Caption: Workflow for C18:1 Lyso-PAF extraction from biological tissues.

Signaling Pathways of PAF and C18:1 Lyso-PAF

Caption: Contrasting signaling pathways of PAF and C18:1 Lyso-PAF.

References

- 1. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vliz.be [vliz.be]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]

Application Notes and Protocols for C18:1 Lyso-PAF as a Standard in Lipidomic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount. C18:1 Lyso-Platelet Activating Factor (Lyso-PAF), also known as 1-O-oleoyl-sn-glycero-3-phosphocholine, serves as a crucial internal standard for the precise measurement of lysophospholipids and related lipid classes in complex biological matrices.[1][2] Its structural similarity to endogenous lysophospholipids, yet distinct mass, allows for the correction of sample loss during extraction and variations in instrument response, thereby ensuring high-quality, reliable data. These application notes provide a comprehensive guide to utilizing C18:1 Lyso-PAF as a standard in lipidomic workflows, complete with detailed protocols, quantitative data, and pathway visualizations.

Properties of C18:1 Lyso-PAF

A thorough understanding of the physicochemical properties of C18:1 Lyso-PAF is essential for its effective use as an internal standard.

| Property | Value | Reference |

| Systematic Name | 1-O-(9Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine | --INVALID-LINK-- |

| Molecular Formula | C₂₆H₅₄NO₆P | --INVALID-LINK-- |

| Molecular Weight | 507.68 g/mol | --INVALID-LINK-- |

| Exact Mass | 507.369 Da | --INVALID-LINK-- |

| Purity | >99% | --INVALID-LINK-- |

| Storage | -20°C as a powder or in a solvent like chloroform. | --INVALID-LINK-- |

Experimental Protocols

Preparation of C18:1 Lyso-PAF Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of C18:1 Lyso-PAF for spiking into biological samples.

Materials:

-

C18:1 Lyso-PAF (powder)

-

Chloroform/Methanol (2:1, v/v), LC-MS grade

-

Glass vials with PTFE-lined caps

-

Analytical balance

Procedure:

-

Allow the C18:1 Lyso-PAF powder to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a precise amount of C18:1 Lyso-PAF (e.g., 1 mg) using an analytical balance.

-

Dissolve the weighed standard in a known volume of chloroform/methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C in a tightly sealed glass vial.

Lipid Extraction from Plasma/Serum with C18:1 Lyso-PAF Internal Standard

Objective: To extract lipids from plasma or serum samples while incorporating the C18:1 Lyso-PAF internal standard for quantitative analysis. This protocol is adapted from the Folch method.

Materials:

-

Plasma or serum samples

-

C18:1 Lyso-PAF internal standard stock solution (1 mg/mL)

-

Chloroform, LC-MS grade

-

Methanol, LC-MS grade

-

0.9% NaCl solution (or HPLC-grade water)

-